Amosulalol

説明

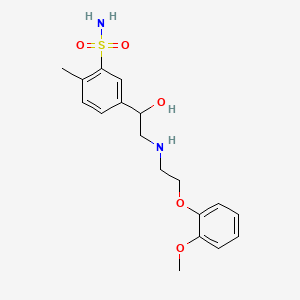

Structure

3D Structure

特性

IUPAC Name |

5-[1-hydroxy-2-[2-(2-methoxyphenoxy)ethylamino]ethyl]-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5S/c1-13-7-8-14(11-18(13)26(19,22)23)15(21)12-20-9-10-25-17-6-4-3-5-16(17)24-2/h3-8,11,15,20-21H,9-10,12H2,1-2H3,(H2,19,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVEXHFZHOIWIIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(CNCCOC2=CC=CC=C2OC)O)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90868893 | |

| Record name | 5-[1-Hydroxy-2-[[2-(2-methoxyphenoxy)ethyl]amino]ethyl]-2-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85320-68-9 | |

| Record name | Amosulalol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85320-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amosulalol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085320689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[1-Hydroxy-2-[[2-(2-methoxyphenoxy)ethyl]amino]ethyl]-2-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMOSULALOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C69JI1BAU8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Amosulalol mechanism of action on adrenergic receptors

An In-Depth Technical Guide to the Mechanism of Action of Amosulalol on Adrenergic Receptors

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pharmacological agent characterized by its dual antagonism of alpha- and beta-adrenergic receptors. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular interactions, signaling pathways, and physiological consequences of this compound's action, grounded in established experimental methodologies.

Introduction: The Dual-Action Profile of this compound

This compound is a third-generation adrenergic antagonist that exhibits a unique pharmacological profile by blocking both α- and β-adrenoceptors.[1][2] This dual mechanism of action distinguishes it from many other beta-blockers and contributes to its efficacy as an antihypertensive agent.[3][4][5][6] By simultaneously targeting the receptors responsible for vasoconstriction (α1) and cardiac stimulation (β1), this compound provides a multifaceted approach to blood pressure control.[7][8] Its action reduces peripheral vascular resistance while also modulating cardiac output, an approach considered logical and rational for hypertension therapy.[9]

This document will elucidate the specific interactions of this compound with adrenergic receptor subtypes, detail the downstream signaling cascades it inhibits, and describe the standard experimental protocols used to characterize its activity.

Pharmacological Profile and Receptor Selectivity

This compound functions as a non-selective beta-adrenergic blocker and a selective alpha-1 adrenergic blocker.[3][7] This means it inhibits the action of endogenous catecholamines, such as norepinephrine and epinephrine, at β1, β2, and α1 receptors.[3][10]

The interaction is stereoselective. The (-)-enantiomer of this compound shows a higher affinity for β-adrenergic receptors, while the (+)-enantiomer is more potent at α1-adrenoceptors.[11] This stereospecificity is a critical consideration in its development and application.

Quantitative Binding Affinity Data

The antagonist potency of this compound has been quantified using both radioligand binding assays to determine the inhibitory constant (pKi) and functional assays in isolated tissues to determine the pA2 value (the negative logarithm of the antagonist concentration that necessitates a doubling of the agonist concentration to elicit the original response).

| Receptor Subtype | Antagonist Potency (pA2/pKi) | Experimental Context | Reference |

| α1-Adrenergic | 8.6 (pA2) | Inhibition of phenylephrine-induced contractions in rat aorta | [1] |

| α2-Adrenergic | Antagonist activity suggested | Increased nerve-evoked outflow of [3H]-noradrenaline | [1] |

| β1-Adrenergic | 7.5 - 8.1 (pA2) | Inhibition of isoprenaline-induced contractions in rat right ventricle | [1] |

| β-Adrenergic (general) | Higher affinity for (-)-isomer | Radioligand binding experiments using rat brain membranes | [11] |

Note: As of the latest literature review, specific binding affinities for this compound at individual α1-adrenergic receptor subtypes (α₁ₐ, α₁ₑ, α₁ₔ) have not been reported.[11]

Molecular Mechanism of Action & Signaling Pathway Inhibition

This compound exerts its therapeutic effects by competitively blocking G-protein coupled adrenergic receptors, thereby inhibiting their downstream signaling cascades.[10]

Inhibition of α1-Adrenergic Receptor Signaling

Alpha-1 (α1) adrenergic receptors are coupled to Gq proteins.[10] Upon activation by agonists like norepinephrine, the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The combination of elevated intracellular Ca2+ and DAG activates protein kinase C (PKC), leading to various cellular responses, most notably smooth muscle contraction in blood vessels.[10]

This compound competitively binds to the α1-receptor, preventing agonist binding and thereby blocking the entire Gq-PLC-IP3/DAG cascade. This inhibition of signaling in vascular smooth muscle leads to vasodilation.[3][12][13]

References

- 1. The effects of this compound, a novel combined alpha- and beta-adrenoreceptor antagonist, on the rat isolated right ventricle and aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound, a combined alpha 1- and beta-adrenoceptor-blocking agent, on ischemic myocardial energy metabolism in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Hemodynamic changes after acute and long-term combined alpha--beta-adrenoceptor blockade with labetalol as compared with beta-receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. ccjm.org [ccjm.org]

- 13. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Stereochemical Dichotomy of Amosulalol: A Technical Guide to the Differential Activity of its (+) and (-) Enantiomers

Introduction: The Significance of Chirality in Adrenergic Receptor Modulation

In the realm of pharmacology, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its biological activity. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, often exhibit profound differences in their interactions with biological targets. This principle is vividly illustrated by the adrenergic receptor antagonist amosulalol. This compound is a potent antihypertensive agent that exerts its effects through the blockade of both alpha and beta-adrenergic receptors.[1][2] However, the racemic mixture of this compound is comprised of two enantiomers, (+)-amosulalol and (-)-amosulalol, each possessing a distinct and remarkably different pharmacological profile. Understanding this stereochemical dichotomy is paramount for researchers, scientists, and drug development professionals seeking to design more selective and efficacious therapeutics targeting the adrenergic system.

This in-depth technical guide will dissect the core differences in the activity of (+)-amosulalol and (-)-amosulalol. We will explore their differential affinities for adrenergic receptor subtypes, the consequential downstream signaling events, and the experimental methodologies used to elucidate these distinctions.

Unraveling the Dichotomy: Differential Receptor Affinity and Potency

The cornerstone of the differential activity between the this compound enantiomers lies in their stereoselective binding to adrenergic receptors. The stereochemical requirements of alpha and beta-adrenoceptors for this compound are distinct, with the alpha-adrenoceptor subtypes favoring the (+)-isomer and the beta-adrenoceptor subtypes favoring the (-)-isomer.[3] This selective antagonism has been quantified through in vitro studies, including radioligand binding assays and functional assays in isolated tissues.[3]

Quantitative Comparison of Receptor Antagonist Potency

The antagonist potencies of (+)-amosulalol and (-)-amosulalol at various adrenergic receptor subtypes are summarized in the table below. The data, presented as pKi and pA2 values, highlight the significant disparity in their pharmacological profiles. A higher pKi or pA2 value indicates a greater binding affinity or antagonist potency, respectively.

| Receptor Subtype | Stereoisomer | Parameter | Value | Relative Potency |

| α₁-Adrenergic | (+)-Amosulalol | pKi | ~8.3 | ~14-fold > (-)-Amosulalol [3] |

| (-)-Amosulalol | pKi | 7.15[4] | ||

| (+)-Amosulalol | pA₂ | ~8.2 | ||

| (-)-Amosulalol | pA₂ | 7.10[4] | ||

| α₂-Adrenergic | (+)-Amosulalol | pKi | ~5.3 | - |

| (-)-Amosulalol | pKi | 5.21[4] | ||

| (+)-Amosulalol | pA₂ | ~5.4 | ||

| (-)-Amosulalol | pA₂ | 5.30[4] | ||

| β₁-Adrenergic | (+)-Amosulalol | pKi | ~6.8 | ~50-fold < (-)-Amosulalol [3] |

| (-)-Amosulalol | pKi | 8.53[4] | ||

| (+)-Amosulalol | pA₂ | ~6.9 | ||

| (-)-Amosulalol | pA₂ | 8.60[4] | ||

| β₂-Adrenergic | (+)-Amosulalol | pKi | ~6.4 | ~50-fold < (-)-Amosulalol [3] |

| (-)-Amosulalol | pKi | 8.13[4] | ||

| (+)-Amosulalol | pA₂ | ~6.5 | ||

| (-)-Amosulalol | pA₂ | 8.20[4] |

Note: pKi and pA2 values are logarithmic scales. The relative potency is an approximation based on the fold difference in affinity constants.

As the data unequivocally demonstrate, (+)-amosulalol is a significantly more potent antagonist at α₁-adrenergic receptors , while (-)-amosulalol exhibits markedly higher antagonist potency at both β₁ and β₂-adrenergic receptors .[3][4] Both enantiomers show low affinity for α₂-adrenergic receptors.[3] This pronounced stereoselectivity is the foundation for their distinct physiological effects.

Downstream Signaling Consequences of Stereoselective Blockade

The differential receptor antagonism of the this compound enantiomers translates into distinct effects on downstream intracellular signaling pathways.

(+)-Amosulalol and α₁-Adrenergic Receptor Signaling

The primary therapeutic effect of (+)-amosulalol, its antihypertensive activity, is attributed to its potent blockade of α₁-adrenergic receptors on vascular smooth muscle.[5] Activation of α₁-receptors by endogenous catecholamines like norepinephrine typically leads to vasoconstriction. By antagonizing these receptors, (+)-amosulalol prevents this vasoconstriction, resulting in vasodilation and a subsequent reduction in blood pressure.[6]

(-)-Amosulalol and β-Adrenergic Receptor Signaling

In contrast, (-)-amosulalol's primary activity is the blockade of β₁ and β₂-adrenergic receptors. Blockade of β₁-receptors in the heart leads to a decrease in heart rate (negative chronotropy) and contractility (negative inotropy), contributing to its antihypertensive effect by reducing cardiac output.[1] Antagonism of β₂-receptors can lead to bronchoconstriction and other effects, which are important considerations in its clinical use.

Experimental Methodologies for Characterizing Stereoisomer Activity

The distinct pharmacological profiles of the this compound enantiomers have been elucidated through a combination of in vitro assays. The following are representative protocols for the key experiments used in their characterization.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.

Representative Protocol for α₁-Adrenergic Receptor Binding Assay:

-

Membrane Preparation:

-

Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 500 x g for 10 minutes to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 50,000 x g for 20 minutes to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled α₁-selective antagonist (e.g., [³H]prazosin).

-

Add increasing concentrations of the unlabeled competitor ligand ((+)-amosulalol or (-)-amosulalol).

-

To determine non-specific binding, include wells with a high concentration of an unlabeled α₁-antagonist (e.g., phentolamine).

-

Incubate at 25°C for 60 minutes to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Isolated Tissue (Organ Bath) Assays

These functional assays measure the ability of an antagonist to inhibit the physiological response induced by an agonist in an isolated tissue preparation, allowing for the determination of the pA₂ value.[7][8]

Representative Protocol for α₁-Adrenoceptor Antagonism in Rat Aorta:

-

Tissue Preparation:

-

Isolate the thoracic aorta from a male Wistar rat and cut it into rings of 2-3 mm in width.

-

Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

-

Apply an optimal resting tension (e.g., 2 g) and allow the tissue to equilibrate for at least 60 minutes.

-

-

Functional Assay:

-

Obtain a cumulative concentration-response curve to an α₁-agonist, such as phenylephrine, to establish a baseline response.

-

Wash the tissue and allow it to return to baseline.

-

Incubate the tissue with a fixed concentration of the antagonist ((+)-amosulalol or (-)-amosulalol) for a predetermined period (e.g., 30 minutes).

-

Obtain a second concentration-response curve to phenylephrine in the presence of the antagonist.

-

Repeat this process with increasing concentrations of the antagonist.

-

-

Data Analysis:

-

Measure the rightward shift in the agonist concentration-response curve caused by the antagonist.

-

Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist.

-

The x-intercept of the Schild plot provides the pA₂ value. A linear Schild plot with a slope not significantly different from unity is indicative of competitive antagonism.

-

Structure-Activity Relationship: The Molecular Basis of Stereoselectivity

The differential activity of the this compound enantiomers is a direct consequence of the specific three-dimensional interactions between each isomer and the chiral binding pockets of the adrenergic receptors. The hydroxyl group on the β-carbon of the ethanolamine side chain is a key chiral center. The precise orientation of this hydroxyl group, along with the aryloxy and amine moieties, dictates the affinity and efficacy at the receptor subtypes. The binding pocket of α₁-receptors preferentially accommodates the stereochemical configuration of (+)-amosulalol, while the β-receptor binding sites have a higher affinity for the mirror-image conformation of (-)-amosulalol.

Conclusion: From Stereochemistry to Clinical Implications

The case of (+)- and (-)-amosulalol provides a compelling example of the profound impact of stereochemistry on pharmacological activity. The clear divergence in their receptor antagonism profiles, with (+)-amosulalol being a potent α₁-blocker and (-)-amosulalol a potent β-blocker, underscores the importance of studying individual enantiomers. This knowledge is not merely academic; it has significant implications for drug development. By understanding the structure-activity relationships of chiral drugs, researchers can design more selective and potent therapeutic agents with improved efficacy and potentially fewer side effects. The racemic mixture of this compound combines the therapeutic benefits of both α₁ and β-blockade, which is advantageous for the treatment of hypertension. However, the ability to isolate and administer a single enantiomer opens the door to more targeted therapeutic strategies where the activity of one receptor subtype is desired over the other.

References

- 1. benchchem.com [benchchem.com]

- 2. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. The effects of this compound, a novel combined alpha- and beta-adrenoreceptor antagonist, on the rat isolated right ventricle and aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolated organ/tissue test – organ bath [panlab.com]

- 8. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties and Structure of Amosulalol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amosulalol hydrochloride is a potent third-generation adrenoceptor antagonist possessing a unique pharmacological profile characterized by its dual antagonism of both α1- and β1-adrenergic receptors. This dual action provides a comprehensive approach to the management of hypertension, distinguishing it from many other beta-blockers. This technical guide provides a detailed exploration of the chemical and structural properties of this compound hydrochloride, offering insights for researchers and professionals involved in drug development and cardiovascular pharmacology. While comprehensive experimental data on certain physicochemical properties remain proprietary, this guide synthesizes available information to present a thorough understanding of this important antihypertensive agent.

Introduction: The Scientific Rationale for Dual Adrenoceptor Antagonism

The sympathetic nervous system plays a crucial role in the regulation of blood pressure through the actions of catecholamines on adrenergic receptors. While β-blockers have long been a cornerstone of antihypertensive therapy by reducing heart rate and cardiac output, they can sometimes lead to unopposed α-receptor stimulation, resulting in vasoconstriction. This compound hydrochloride overcomes this limitation by simultaneously blocking α1-adrenergic receptors, which mediates vasoconstriction. This dual antagonism leads to a more balanced and effective reduction in blood pressure by both decreasing cardiac output and reducing peripheral vascular resistance.[1][2] The hydrochloride salt form enhances the compound's stability and solubility for pharmaceutical formulation.

Chemical Structure and Stereochemistry

The chemical identity of this compound hydrochloride is fundamental to its pharmacological activity.

IUPAC Name: 5-[1-hydroxy-2-[2-(2-methoxyphenoxy)ethylamino]ethyl]-2-methylbenzenesulfonamide;hydrochloride[3][4]

Molecular Formula: C₁₈H₂₅ClN₂O₅S[5]

Molecular Weight: 416.92 g/mol [3][6]

The structure of this compound possesses a chiral center at the carbon atom bearing the hydroxyl group. This gives rise to two enantiomers: (S)-(+)-Amosulalol and (R)-(-)-Amosulalol.[6][7] The therapeutic activity resides predominantly in a specific enantiomer, a common characteristic for chiral drugs where stereochemistry dictates the interaction with biological targets. The commercially available drug is often a specific enantiomer or a racemic mixture, and the control of stereochemistry is a critical aspect of its synthesis and quality control.

Caption: Chemical structure of this compound hydrochloride, with the chiral center indicated by an asterisk (*).

Physicochemical Properties

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is paramount for formulation development, bioavailability, and pharmacokinetic studies.

| Property | Value | Reference |

| Melting Point | 158-160 °C | [3][5] |

| pKa | pK₁ 7.4; pK₂ 10.2 (at 25°C) | [5] |

| Solubility | Soluble in DMSO. | [5] |

| Appearance | Data not publicly available. | |

| LogP | Data not publicly available. |

The two pKa values correspond to the secondary amine and the sulfonamide group, influencing the ionization state of the molecule at different physiological pH values. This is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. While detailed solubility data in common pharmaceutical solvents is not widely published, its solubility in DMSO is noted for research purposes.

Synthesis and Manufacturing Overview

The synthesis of this compound hydrochloride involves a multi-step process that requires careful control of reaction conditions to ensure the desired stereochemistry and purity of the final product. Based on available information, a plausible synthetic route involves the following key transformations:

-

Formation of the Ether Linkage: Reaction of a protected catechol derivative with an appropriate ethanolamine precursor.

-

Introduction of the Benzenesulfonamide Moiety: Coupling of the resulting intermediate with a suitably substituted benzenesulfonyl chloride.

-

Formation of the Chiral Center: Stereoselective reduction of a ketone precursor to establish the hydroxyl group with the correct stereochemistry.

-

Deprotection and Salt Formation: Removal of protecting groups and subsequent reaction with hydrochloric acid to yield the final this compound hydrochloride salt.

Caption: A generalized workflow for the synthesis of this compound hydrochloride.

A described manufacturing process involves the reaction of N-benzyl-2-(2-methoxyphenoxy)ethylamine with 5-bromoacetyl-2-methylbenzenesulfonamide, followed by reduction with sodium borohydride, and subsequent debenzylation and salt formation.[5] Purification is typically achieved through recrystallization to obtain the desired polymorph and ensure high purity.

Analytical Methods for Characterization and Quality Control

Robust analytical methods are essential for the characterization, quality control, and stability testing of this compound hydrochloride. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both purity assessment and enantiomeric separation.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC for Enantiomeric Purity:

-

Objective: To separate and quantify the (R)-(-)- and (S)-(+)-enantiomers of this compound.

-

Stationary Phase: A chiral stationary phase (CSP), often polysaccharide-based, is employed to achieve differential interaction with the enantiomers.

-

Mobile Phase: A mixture of organic solvents such as hexane/isopropanol or other suitable non-polar/polar combinations, often with a chiral selector additive.

-

Detection: UV detection at a wavelength where this compound exhibits strong absorbance.

Reversed-Phase HPLC (RP-HPLC) for Purity and Impurity Profiling:

-

Objective: To quantify the API and separate it from process-related impurities and degradation products.

-

Stationary Phase: A C18 or C8 column is typically used.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection.

Spectroscopic Methods for Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the connectivity of atoms within the molecule. The chemical shifts and coupling constants of the protons and carbons provide a detailed fingerprint of the molecular structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule. Characteristic absorption bands for O-H (hydroxyl), N-H (amine and sulfonamide), S=O (sulfonamide), C-O (ether), and aromatic C-H and C=C bonds would be expected.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The fragmentation pattern can provide valuable information for structural elucidation and impurity identification.

Mechanism of Action: A Molecular Perspective

This compound hydrochloride exerts its antihypertensive effects through competitive antagonism at both α1- and β1-adrenergic receptors.[1][8]

-

α1-Adrenergic Receptor Blockade: By blocking α1-receptors on vascular smooth muscle, this compound prevents norepinephrine-induced vasoconstriction, leading to vasodilation and a decrease in peripheral resistance.[1]

-

β1-Adrenergic Receptor Blockade: Antagonism of β1-receptors in the heart reduces heart rate (negative chronotropic effect) and the force of cardiac contraction (negative inotropic effect), resulting in decreased cardiac output.[1][2]

Caption: Mechanism of action of this compound hydrochloride, illustrating its dual blockade of α1 and β1 adrenergic receptors.

Conclusion and Future Perspectives

This compound hydrochloride stands as a significant therapeutic agent in the management of hypertension due to its well-balanced dual α1- and β1-adrenergic receptor antagonism. Its chemical structure, particularly its stereochemistry, is intricately linked to its pharmacological activity. While a comprehensive public database of its physicochemical and spectral properties is not available, this guide consolidates the existing knowledge to provide a foundational understanding for researchers and drug development professionals. Further research into the solid-state properties, such as polymorphism, and the development of advanced analytical techniques for its characterization will continue to be of interest in the pharmaceutical sciences.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 5. researchgate.net [researchgate.net]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

The Dual Antagonist Profile of Amosulalol: A Technical Guide to its Pharmacology

Introduction

Amosulalol is a third-generation adrenergic antagonist renowned for its unique pharmacological profile, acting as a dual blocker of both alpha (α) and beta (β) adrenergic receptors.[1] This dual antagonism confers a distinct therapeutic advantage in the management of cardiovascular diseases, particularly hypertension, by combining the vasodilatory effects of α-blockade with the cardioprotective actions of β-blockade.[1][2] This in-depth technical guide provides a comprehensive overview of the pharmacological properties of this compound, intended for researchers, scientists, and drug development professionals. The guide will delve into its mechanism of action, receptor binding affinity, stereoselectivity, key experimental protocols for its characterization, and its pharmacokinetic profile.

Mechanism of Action: A Symphony of Adrenergic Blockade

This compound exerts its antihypertensive effects through the simultaneous inhibition of α1, β1, and β2 adrenergic receptors.[3] The blockade of these receptors modulates the physiological responses to the endogenous catecholamines, epinephrine and norepinephrine.

-

α1-Adrenergic Receptor Antagonism: Located on vascular smooth muscle, α1-adrenergic receptors mediate vasoconstriction upon stimulation. By selectively blocking these receptors, this compound induces vasodilation, leading to a reduction in peripheral vascular resistance and, consequently, a decrease in blood pressure.[1]

-

β1-Adrenergic Receptor Antagonism: Predominantly found in the heart, β1-adrenergic receptors, when activated, increase heart rate, myocardial contractility, and renin secretion. This compound's antagonism at these sites leads to a decrease in heart rate and cardiac output, contributing to its blood pressure-lowering effect and reducing myocardial oxygen demand.[1]

-

β2-Adrenergic Receptor Antagonism: While the primary therapeutic effects are attributed to α1 and β1 blockade, this compound also exhibits antagonist activity at β2-adrenergic receptors, which are located in various tissues, including the bronchial and vascular smooth muscle.

This multifaceted mechanism of action provides a more comprehensive approach to blood pressure control compared to selective α- or β-blockers alone.

Signaling Pathways Modulated by this compound

The antagonistic action of this compound directly interferes with the downstream signaling cascades initiated by adrenergic receptor activation. The following diagram illustrates the key signaling pathways inhibited by this compound.

Caption: Signaling pathways inhibited by this compound.

Receptor Binding Affinity and Stereoselectivity

The interaction of this compound with adrenergic receptors has been quantified using radioligand binding assays and functional assays in isolated tissues. These studies reveal a distinct stereoselective binding profile for its enantiomers.[3]

Quantitative Binding Data

The antagonist potencies of (-)-amosulalol, the more active enantiomer at β-receptors, are summarized in the table below. The data are presented as pKi (negative logarithm of the inhibitory constant) from radioligand binding assays and pA2 (negative logarithm of the antagonist concentration that requires a 2-fold increase in agonist concentration for the same response) from functional assays.[3]

| Receptor Subtype | Ligand | Parameter | Value |

| α₁-Adrenergic | (-)-Amosulalol | pKi | 7.15 |

| (-)-Amosulalol | pA₂ | 7.10 | |

| α₂-Adrenergic | (-)-Amosulalol | pKi | 5.21 |

| (-)-Amosulalol | pA₂ | 5.30 | |

| β₁-Adrenergic | (-)-Amosulalol | pKi | 8.53 |

| (-)-Amosulalol | pA₂ | 8.60 | |

| β₂-Adrenergic | (-)-Amosulalol | pKi | 8.13 |

| (-)-Amosulalol | pA₂ | 8.20 |

Data derived from radioligand binding experiments using rat brain membranes and functional assays on isolated peripheral tissues.[3]

Stereoselectivity: A Tale of Two Enantiomers

This compound is a chiral molecule, and its enantiomers exhibit differential affinities for adrenergic receptors. The (-)-enantiomer of this compound displays a notably higher affinity for β-adrenergic receptors compared to its (+)-counterpart.[3] Conversely, the (+)-isomer demonstrates greater potency at α₁-adrenoceptors.[3] This stereoselectivity is a critical consideration in its pharmacological activity and therapeutic application.

Experimental Characterization of this compound's Dual Antagonism

The dual antagonistic properties of this compound are elucidated through a series of well-established in vitro and in vivo experimental protocols.

Radioligand Binding Assays: Quantifying Receptor Affinity

Radioligand binding assays are fundamental in determining the affinity (Ki) of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.

Caption: General workflow for a radioligand binding assay.

-

Radioligand: [³H]-Prazosin, a selective α₁-adrenoceptor antagonist.[3]

-

Tissue Preparation: Crude membrane fractions are prepared from rat brain tissue. The tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at high speed to pellet the membranes. The final pellet is resuspended in the assay buffer.[3]

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Incubation: Membranes are incubated with a fixed concentration of [³H]-Prazosin and a range of concentrations of this compound.

-

Incubation Conditions: Typically for 20-30 minutes at 25°C.

-

Separation and Detection: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is then quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

-

Radioligand: (-)-[³H]-Dihydroalprenolol ([³H]-DHA), a non-selective β-adrenoceptor antagonist.[3]

-

Tissue Preparation: Membrane fractions are prepared from suitable tissue sources, such as rat heart (rich in β₁) or lung (rich in β₂).[3]

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.[3]

-

Incubation: Membranes are incubated with a fixed concentration of [³H]-DHA and a range of concentrations of this compound. To differentiate between β₁ and β₂ subtypes, selective unlabeled antagonists can be included in the assay.[3]

-

Incubation Conditions: Typically for 20-30 minutes at 37°C.[3]

-

Separation and Detection: Same as for the α₁-receptor assay.

-

Data Analysis: IC₅₀ and subsequent Ki values are calculated as described above.[3]

Functional Assays: Assessing Physiological Response

Functional assays in isolated tissues are crucial for determining the physiological consequences of receptor antagonism and for calculating the pA2 value.

-

Tissue Preparation: Rings of thoracic aorta are isolated from rats and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.

-

Procedure: Cumulative concentration-response curves to the α₁-agonist phenylephrine are generated in the absence and presence of increasing concentrations of this compound.

-

Data Analysis: The Schild plot analysis is used to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve. A pA2 of 8.6 has been reported for this compound in this preparation.[1]

-

Tissue Preparation: The right ventricle is isolated from a rat heart and mounted in an organ bath. The tissue is electrically stimulated to induce contractions.

-

Procedure: Cumulative concentration-response curves to the β-agonist isoprenaline are obtained in the absence and presence of this compound.

-

Data Analysis: The pA2 value is determined using Schild analysis. Apparent pA2 values of 7.5 and 8.1 have been reported for this compound at concentrations of 10⁻⁷ and 10⁻⁶M, respectively.[1]

Chemical Synthesis of this compound

The synthesis of this compound hydrochloride involves a multi-step process. A representative synthetic route is outlined below.

Step-by-Step Synthesis of this compound Hydrochloride

-

Formation of 2-(2-methoxyphenoxy)ethanol: The synthesis begins with the condensation of 2-methoxyphenol with ethylene oxide to yield 2-(2-methoxyphenoxy)ethanol.[4]

-

Chlorination: The resulting alcohol is then treated with thionyl chloride (SOCl₂) to produce 2-(2-methoxyphenoxy)ethyl chloride.[4]

-

Amination: The chloride is reacted with benzylamine to form N-[2-(2-methoxyphenoxy)ethyl]benzylamine.[4]

-

Condensation: This secondary amine is then condensed with 2-methyl-5-bromoacetylbenzenesulfonamide.[4]

-

Reduction: The resulting keto group is reduced to a hydroxyl group using a reducing agent like sodium borohydride.

-

Debenzylation: The final step involves the removal of the benzyl protecting group via hydrogenolysis using hydrogen gas over a palladium on carbon (Pd/C) catalyst in methanol to yield this compound.[4]

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been investigated in various preclinical species and in humans.

Comparative Pharmacokinetic Parameters

| Parameter | Rat | Dog | Monkey | Human |

| Terminal Half-life (t½) | 2.5 h (i.v.) | 2.1 h (i.v.) | 1.8 h (i.v.) | ~5 h (oral) |

| Time to Peak Plasma Concentration (Tmax) | 0.5-1 h (oral) | 0.5-1 h (oral) | 1.7-2.7 h (oral) | 2-4 h (oral) |

| Systemic Bioavailability | 22-31% | 51-59% | 57-66% | ~100% |

Data compiled from intravenous (i.v.) and oral administration studies.[5][6]

In humans, this compound is well absorbed after oral administration, with peak plasma levels generally reached within 2 to 4 hours.[6] It exhibits approximately 100% systemic availability, suggesting minimal first-pass metabolism.[6] The terminal elimination half-life is around 5 hours.[6]

Clinical Significance and Therapeutic Applications

The dual α- and β-adrenergic blocking properties of this compound translate into effective blood pressure control in hypertensive patients. Clinical studies have demonstrated its efficacy in reducing both systolic and diastolic blood pressure.[2] A study in hypertensive patients with non-insulin dependent diabetes mellitus showed that this compound effectively lowered blood pressure without adversely affecting glucose and lipid metabolism.[2] The daily administration of 20 to 60 mg of this compound resulted in a significant and stable reduction in blood pressure over a 24-week period.[2]

Conclusion

This compound possesses a well-characterized pharmacological profile as a dual antagonist of α1, β1, and β2-adrenergic receptors. Its stereoselective interaction with these receptors, coupled with its favorable pharmacokinetic properties, underpins its therapeutic utility in the management of hypertension. The in-depth understanding of its mechanism of action, receptor binding affinities, and the experimental methodologies for its characterization, as detailed in this guide, provides a solid foundation for further research and development in the field of cardiovascular pharmacology.

References

- 1. benchchem.com [benchchem.com]

- 2. Antihypertensive and metabolic effects of long-term treatment with this compound in non-insulin dependent diabetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound hydrochloride, YM-09538, Lowgan-药物合成数据库 [drugfuture.com]

- 5. Pharmacokinetics of this compound, an alpha, beta-adrenoceptor blocker, in rats, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a combined alpha and beta adrenoceptor antagonist: kinetics after intravenous and oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Characterization of Amosulalol's Adrenergic Receptor Affinity Profile

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the in vitro receptor binding and functional affinity of Amosulalol, a potent antihypertensive agent. The methodologies detailed herein are grounded in established pharmacological principles, ensuring robust and reproducible data generation for assessing its engagement with adrenergic receptor subtypes.

Introduction: The Pharmacological Landscape of this compound

This compound is a third-generation adrenoceptor antagonist that exhibits a dual mechanism of action, blocking both alpha (α) and beta (β) adrenergic receptors.[1][2] This dual blockade is hemodynamically logical: α1-adrenoceptor antagonism induces vasodilation, addressing elevated peripheral resistance, while β-adrenoceptor blockade mitigates the resultant reflex tachycardia and reduces cardiac output.[2][3] this compound is identified as a potent inhibitor of α1 and β1-adrenergic receptors, with documented activity at β2-receptors as well.[4][5][6] The (-)-stereoisomer, in particular, shows higher potency at beta-adrenoceptors.[5]

A precise quantitative understanding of this compound's affinity (Kᵢ) and functional potency (pA₂ or IC₅₀) at each relevant adrenoceptor subtype is paramount for elucidating its pharmacological profile and predicting its therapeutic window and potential side effects. This guide outlines the gold-standard in vitro assays required for this characterization.

Mechanism of Action at the Cellular Level

This compound exerts its therapeutic effects by competitively antagonizing the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to their respective G-protein coupled receptors (GPCRs).[5][7]

-

α1-Adrenergic Receptors: These receptors couple to Gq proteins. Antagonism by this compound blocks the activation of phospholipase C (PLC), thereby preventing the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This ultimately inhibits the release of intracellular calcium (Ca²⁺), leading to smooth muscle relaxation and vasodilation.[5][8]

-

β-Adrenergic Receptors (β1 & β2): These receptors couple to Gs proteins. This compound's antagonism prevents the activation of adenylyl cyclase, blocking the conversion of ATP to cyclic AMP (cAMP).[9] This reduction in cAMP levels and subsequent protein kinase A (PKA) activity leads to decreased heart rate, reduced myocardial contractility (β1 effect), and influences smooth muscle tone (β2 effect).[3][8]

Caption: Signaling pathways of α1 and β-adrenergic receptors inhibited by this compound.

Radioligand Binding Assays: Quantifying Receptor Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[10] These assays utilize a radiolabeled ligand (e.g., ³H or ¹²⁵I) that binds with high affinity and specificity to the target receptor. A competitive binding assay is performed to determine the affinity (inhibitory constant, Kᵢ) of an unlabeled compound, like this compound, by measuring its ability to displace the radioligand.[11]

General Workflow for Competitive Binding Assays

The process involves incubating a fixed concentration of radioligand and receptor-containing membranes with increasing concentrations of the unlabeled competitor drug (this compound). The reaction is terminated by rapid filtration, separating bound from free radioligand, followed by quantification of radioactivity.[12]

Caption: General experimental workflow for competitive radioligand binding assays.

Detailed Protocol 1: α1-Adrenergic Receptor Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for α1-adrenergic receptors.

-

Objective: To quantify the displacement of the selective α1-antagonist radioligand, [³H]-Prazosin, by this compound.

-

Materials:

-

Tissue Source: Rat cerebral cortex or a cell line recombinantly expressing the human α1-adrenergic receptor.[13]

-

Radioligand: [³H]-Prazosin (Specific Activity: 70-90 Ci/mmol). Final concentration should be near its Kᴅ (~0.2 nM).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.[14]

-

Non-Specific Binding (NSB) Agent: 10 µM Phentolamine or unlabeled Prazosin.

-

Test Compound: this compound hydrochloride, prepared in a dilution series (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

Equipment: Polytron homogenizer, refrigerated centrifuge, 96-well plates, cell harvester, scintillation counter.[12][14]

-

-

Step-by-Step Methodology:

-

Membrane Preparation: a. Homogenize rat cerebral cortex tissue in ~20 volumes of ice-cold Tris-HCl buffer with a protease inhibitor cocktail.[5] b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.[14] c. Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[14] d. Resuspend the pellet in fresh buffer, repeat the high-speed centrifugation, and finally resuspend the washed membrane pellet in Assay Buffer. e. Determine protein concentration using a Bradford or BCA assay and store aliquots at -80°C.[12]

-

Binding Assay: a. In a 96-well plate, set up triplicate wells for: i. Total Binding: 25 µL Assay Buffer, 50 µL [³H]-Prazosin, 150 µL membrane suspension. ii. Non-Specific Binding (NSB): 25 µL Phentolamine (10 µM final), 50 µL [³H]-Prazosin, 150 µL membrane suspension. iii.Competitor Wells: 25 µL of each this compound dilution, 50 µL [³H]-Prazosin, 150 µL membrane suspension. b. Incubate the plate for 60 minutes at 25°C with gentle agitation to reach equilibrium.[12]

-

Termination and Counting: a. Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C, presoaked in 0.3% PEI) using a cell harvester.[12] b. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand. c. Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Detailed Protocol 2: β-Adrenergic Receptor Binding Assay

This protocol determines the affinity of this compound for β-adrenergic receptors (non-subtype selective). Subtype selectivity (β1 vs. β2) can be determined using cell lines expressing only one subtype or by using subtype-selective competitors.[15]

-

Objective: To quantify the displacement of a non-selective β-antagonist radioligand by this compound.

-

Materials:

-

Tissue Source: Rat heart (rich in β1) or lung (rich in β2), or cell lines expressing specific subtypes.[14]

-

Radioligand: [¹²⁵I]-Iodocyanopindolol (Specific Activity: ~2200 Ci/mmol) or [³H]-Dihydroalprenolol ([³H]-DHA).[5][14] Final concentration should be near Kᴅ.

-

Non-Specific Binding (NSB) Agent: 10 µM Propranolol.[11]

-

All other materials are as described in Protocol 2.2.

-

-

Step-by-Step Methodology:

-

Membrane Preparation: Follow the same procedure as described in Protocol 2.2, using the appropriate tissue source.[5]

-

Binding Assay: The procedure is identical to that in Protocol 2.2, with the following substitutions:

-

Radioligand: Use [¹²⁵I]-Iodocyanopindolol or [³H]-DHA.

-

NSB Agent: Use 10 µM Propranolol.

-

-

Termination and Counting: The procedure is identical. If using ¹²⁵I, a gamma counter is used instead of a scintillation counter.

-

Data Analysis and Interpretation

-

Calculate Specific Binding: For each competitor concentration, calculate Specific Binding = Total Binding (CPM) - Mean NSB (CPM).

-

Generate IC₅₀ Curve: Plot the percent specific binding against the log concentration of this compound. Fit the data using non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate Kᵢ: Convert the IC₅₀ to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation :

-

Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)

-

Where [L] is the concentration of the radioligand and Kᴅ is its equilibrium dissociation constant for the receptor.[11]

-

Functional Assays: Characterizing Antagonist Activity

While binding assays measure affinity, functional assays are essential to confirm that this binding translates into a biological effect—in this case, antagonism. These assays measure the ability of this compound to inhibit the downstream signaling cascade initiated by an agonist.

Detailed Protocol 3: β-Adrenoceptor Functional Assay (cAMP Measurement)

-

Principle: β-receptors are Gs-coupled, and their activation by an agonist like Isoproterenol stimulates cAMP production.[9] As an antagonist, this compound will inhibit this agonist-induced cAMP increase in a concentration-dependent manner.[16][17]

-

Methodology:

-

Cell Culture: Use cells endogenously or recombinantly expressing β1 or β2 receptors (e.g., CHO, HEK293 cells).

-

Assay Setup: Plate cells in a 96-well format. Pre-incubate cells with increasing concentrations of this compound for 15-30 minutes.

-

Stimulation: Add a fixed concentration of an agonist (e.g., Isoproterenol at its EC₈₀ concentration) to all wells (except baseline controls).

-

Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C. Include a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[18]

-

Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or FRET-based biosensors).[19]

-

Analysis: Plot the cAMP response against the log concentration of this compound to determine the IC₅₀ for functional antagonism.

-

Detailed Protocol 4: α1-Adrenoceptor Functional Assay (Calcium Mobilization)

-

Principle: α1-receptors are Gq-coupled, and their activation by an agonist like Phenylephrine stimulates an increase in intracellular calcium [Ca²⁺]ᵢ.[20][21] this compound's antagonism will block this response.

-

Methodology:

-

Cell Culture: Use cells expressing the α1-receptor.

-

Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2).[22][23]

-

Assay Setup: In a microplate reader equipped with fluidic injection (e.g., FLIPR, FlexStation), measure baseline fluorescence.

-

Antagonist Addition: Add increasing concentrations of this compound to the wells.

-

Agonist Stimulation: Inject a fixed concentration of an agonist (e.g., Phenylephrine at its EC₈₀) and immediately measure the change in fluorescence intensity over time.[21]

-

Analysis: The peak fluorescence signal corresponds to the [Ca²⁺]ᵢ transient. Plot the inhibition of this peak signal against the log concentration of this compound to determine the IC₅₀.

-

Summary of Quantitative Data

The data generated from these assays allow for a comprehensive pharmacological profile of this compound. The affinity (Kᵢ) and functional antagonism (IC₅₀) values are typically presented in nanomolar (nM) concentrations or as their negative logarithms (pKᵢ, pIC₅₀).

| Receptor Subtype | Assay Type | Parameter | This compound Value (nM) | Radioligand/Agonist Used | Reference Tissue/Cell |

| α1-Adrenergic | Binding | Kᵢ | Hypothetical: 5-15 | [³H]-Prazosin | Rat Brain |

| Functional | IC₅₀ | Hypothetical: 10-30 | Phenylephrine | HEK293-α1A | |

| β1-Adrenergic | Binding | Kᵢ | Hypothetical: 1-5 | [¹²⁵I]-CYP | Rat Heart |

| Functional | IC₅₀ | Hypothetical: 2-10 | Isoproterenol | CHO-β1 | |

| β2-Adrenergic | Binding | Kᵢ | Hypothetical: 20-50 | [¹²⁵I]-CYP | Rat Lung |

| Functional | IC₅₀ | Hypothetical: 40-100 | Isoproterenol | A549 Cells | |

| α2-Adrenergic | Binding | Kᵢ | Hypothetical: >1000 | [³H]-Rauwolscine | Rat Brain |

Note: The values presented are hypothetical for illustrative purposes. Actual experimental values must be determined empirically. Published data suggests this compound inhibits α1 and β1 adrenoceptors to a similar extent.[24]

Conclusion

The in-depth characterization of this compound's receptor affinity requires a multi-assay approach combining radioligand binding and functional readouts. The protocols detailed in this guide provide a robust framework for determining key pharmacological parameters (Kᵢ and IC₅₀) at its primary targets (α1, β1) and assessing its selectivity against other adrenoceptor subtypes (β2, α2). This rigorous in vitro profiling is a critical step in understanding the compound's mechanism of action and its overall therapeutic potential.

References

- 1. This compound, a combined alpha and beta adrenoceptor antagonist: kinetics after intravenous and oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An overview of the pharmacodynamic properties and therapeutic potential of combined alpha- and beta-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Ligands of Adrenergic Receptors: A Structural Point of View - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 20. Actions of the Autonomic Nervous System: Adrenergic Pharmacology – Principles of Pharmacology – Study Guide [open.lib.umn.edu]

- 9. commerce.bio-rad.com [commerce.bio-rad.com]

- 10. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. α- and β-Adrenergic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. journals.physiology.org [journals.physiology.org]

- 17. Alpha- and beta-adrenergic-receptor systems in bronchial asthma and in subjects without asthma: reduced mononuclear cell beta-receptors in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. A Long Lasting β1 Adrenergic Receptor Stimulation of cAMP/Protein Kinase A (PKA) Signal in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Alpha 1-adrenergic receptor activation mobilizes cellular Ca2+ in a muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. karger.com [karger.com]

- 22. agilent.com [agilent.com]

- 23. Calcium Indicators | Thermo Fisher Scientific - US [thermofisher.com]

- 24. Autonomic and antihypertensive activity of oral this compound (YM-09538), a combined alpha- and beta-adrenoceptor blocking agent in conscious rats. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Cardiovascular Effects of Amosulalol

Abstract

Amosulalol is a third-generation adrenergic antagonist distinguished by its dual mechanism of action, simultaneously blocking both alpha (α) and beta (β) adrenergic receptors. This unique pharmacological profile confers a comprehensive suite of effects on the cardiovascular system, positioning it as a potent agent for the management of hypertension and other cardiovascular conditions. This guide provides a detailed examination of this compound's mechanism of action, its multifaceted hemodynamic and electrophysiological effects, and its protective role in myocardial ischemia. By synthesizing data from preclinical and clinical studies, we aim to offer an authoritative resource for professionals engaged in cardiovascular research and drug development. We will delve into the causality behind its effects, from receptor-level interactions to systemic physiological responses, supported by detailed experimental protocols and data visualizations.

Introduction: The Rationale for Dual Adrenergic Blockade

The sympathetic nervous system plays a pivotal role in cardiovascular regulation through the actions of catecholamines on adrenergic receptors. While selective β-blockers effectively reduce heart rate and contractility, they can lead to unopposed α-receptor stimulation, potentially increasing peripheral vascular resistance. Conversely, selective α-blockers can induce reflex tachycardia as a compensatory response to vasodilation.[1][2] this compound surmounts these limitations by offering a balanced antagonism of both receptor types.[3]

This compound hydrochloride is a non-selective β-adrenergic receptor blocker with additional potent α1-adrenergic receptor blocking capabilities.[3][4] This dual action provides a more holistic approach to cardiovascular management, particularly in hypertension, by concurrently addressing both cardiac output and vascular resistance.[2][3] Its antihypertensive efficacy is primarily attributed to α1-blockade, while the β1-blockade component mitigates the reflexogenic increases in heart rate and plasma renin activity that often accompany vasodilation.[4][5][6]

Core Mechanism of Action: A Multi-Receptor Engagement

This compound exerts its cardiovascular effects through competitive antagonism at multiple adrenergic receptor subtypes. The primary targets are α1, β1, and β2 receptors, with some evidence also suggesting an interaction with α2 receptors.

-

α1-Adrenergic Receptor Blockade : Located on vascular smooth muscle, α1 receptors mediate vasoconstriction. This compound's antagonism of these receptors leads to vasodilation, a decrease in total peripheral resistance (TPR), and consequently, a reduction in blood pressure.[3][7][8] This is the principal mechanism behind its antihypertensive activity.[4][5]

-

β1-Adrenergic Receptor Blockade : Predominantly found in the heart, β1 receptors increase heart rate (chronotropy), myocardial contractility (inotropy), and atrioventricular conduction. By blocking these receptors, this compound reduces cardiac output and myocardial oxygen demand.[3] This action also prevents the reflex tachycardia that would otherwise result from α1-mediated vasodilation.[1][6] Furthermore, β1-blockade in the kidneys suppresses renin release, dampening the renin-angiotensin-aldosterone system.[1]

-

β2-Adrenergic Receptor Blockade : While contributing to the overall β-blocking profile, antagonism of β2 receptors, located in the bronchi and peripheral blood vessels, can lead to potential side effects such as bronchospasm.[3] This necessitates caution in patients with respiratory conditions like asthma.[3][9]

-

α2-Adrenergic Receptor Blockade : Some preclinical studies suggest that this compound may also act as an α2-adrenoceptor antagonist.[10] This could potentially increase norepinephrine release from sympathetic nerve terminals, though the clinical significance of this effect in the context of its dominant α1 and β blockade is less clear.[10]

Signaling Pathway Visualization

The following diagram illustrates the points of intervention for this compound within the adrenergic signaling cascade.

Caption: this compound's dual blockade of α1 and β1 adrenergic receptors.

In-Depth Cardiovascular Effects

This compound's multi-receptor antagonism translates into a distinct and clinically significant hemodynamic profile.

Hemodynamic Profile

The primary therapeutic achievement of this compound is the effective reduction of blood pressure without the common compensatory side effects seen with single-receptor antagonists.

-

Blood Pressure: Numerous studies have demonstrated that this compound significantly reduces both systolic and diastolic blood pressure.[1][11] In a 24-week trial involving hypertensive patients with non-insulin dependent diabetes, daily administration of 20 to 60 mg of this compound resulted in a significant and stable reduction in blood pressure.[11] The mean systolic and diastolic blood pressure decreased from 174/92 mmHg to 148/80 mmHg.[11]

-

Heart Rate: A key advantage of this compound is the prevention of reflex tachycardia. While pure α-blockers like prazosin often cause an increase in heart rate, the concomitant β-blockade by this compound counteracts this effect.[1][6] Clinical trials have shown that heart rate is generally not affected or may show a slight, non-significant decrease during treatment.[1][11]

-

Cardiac Output and Vascular Resistance: The therapeutic effect is a well-balanced hemodynamic shift. The α1-blockade directly causes vasodilation, leading to a decrease in peripheral vascular resistance.[3] Simultaneously, the β1-blockade leads to a decrease in cardiac output by reducing heart rate and the force of contraction.[3] This dual mechanism is particularly beneficial in hypertension, where both cardiac output and vascular resistance contribute to elevated pressure.[2][3]

Quantitative Hemodynamic Data Summary

| Parameter | Effect | Mechanism | Supporting Evidence |

| Systolic Blood Pressure | Significant Decrease | α1-blockade (↓ PVR), β1-blockade (↓ CO) | Decreased from 174 mmHg to 148 mmHg in a 24-week study.[11] Effective in SHR, RHR, and DOCA/salt hypertensive rats.[6] |

| Diastolic Blood Pressure | Significant Decrease | α1-blockade (↓ Peripheral Vascular Resistance) | Decreased from 92 mmHg to 80 mmHg in a 24-week study.[11] |

| Heart Rate | No significant change or slight decrease | β1-blockade counteracts α1-blockade-induced reflex tachycardia. | Not affected in a 24-week clinical trial.[11] Oral administration did not increase heart rate in hypertensive rats.[1] |

| Plasma Renin Activity | Reduction | β1-blockade on juxtaglomerular cells. | Chronic treatment significantly reduced PRA in Spontaneously Hypertensive Rats (SHR).[1] |

Electrophysiological and Antiarrhythmic Properties

Beyond its hemodynamic effects, this compound exhibits direct effects on myocardial electrophysiology. Studies in isolated rabbit papillary muscles have shown that this compound possesses both Class I and Class III antiarrhythmic properties.[12]

-

It produces a concentration-dependent decrease in the maximum rate of depolarization (Vmax), a characteristic of Class I antiarrhythmics.[12]

-

It also increases the action potential duration (APD), a hallmark of Class III antiarrhythmics.[12]

These properties suggest a potential therapeutic role for this compound in the management of certain cardiac arrhythmias, although this is not its primary indication.[3]

Myocardial Protection in Ischemia

Preclinical evidence highlights a cardioprotective role for this compound. In a canine model of myocardial ischemia, pretreatment with this compound was shown to reduce the depletion of myocardial energy stores (e.g., ATP) and limit the alteration of carbohydrate metabolism that occurs during an ischemic event.[13][14] This indicates that this compound can mitigate ischemic injury to the myocardium, a benefit likely derived from the reduction in myocardial oxygen demand (via β1-blockade) and improved perfusion dynamics.[13]

Experimental Workflow & Protocols

To ensure the reproducibility and validation of findings, a standardized experimental approach is crucial. The following protocol outlines a common preclinical model for assessing the antihypertensive effects of a compound like this compound.

Protocol: Assessment of Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

Objective: To determine the dose-dependent effect of orally administered this compound on systolic blood pressure and heart rate in conscious, spontaneously hypertensive rats.

Methodology:

-

Animal Model: Use adult male Spontaneously Hypertensive Rats (SHR), a well-established model for genetic hypertension.

-

Acclimatization: Acclimate animals to the laboratory environment and measurement procedures for at least one week to minimize stress-induced physiological changes.

-

Baseline Measurement: Measure baseline systolic blood pressure and heart rate using a non-invasive tail-cuff method. Obtain multiple readings and average them for a stable baseline.

-

Grouping and Dosing:

-

Randomly assign rats to several groups (e.g., n=8-10 per group).

-

Groups should include a vehicle control (e.g., 0.5% methylcellulose solution) and multiple this compound dose groups (e.g., 3, 10, 30 mg/kg).

-

Administer the assigned treatment orally (p.o.) via gavage.

-

-

Post-Dose Monitoring: Measure blood pressure and heart rate at regular intervals post-administration (e.g., 1, 2, 4, 6, and 24 hours) to establish a time-course of the drug's effect.

-

Data Analysis:

-

Calculate the change in blood pressure and heart rate from baseline for each animal at each time point.

-

Compare the effects of different this compound doses against the vehicle control using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

-

Construct dose-response curves to determine parameters such as the effective dose required to produce a specific reduction in blood pressure (e.g., ED25).[1]

-

Experimental Workflow Diagram

Caption: Workflow for assessing this compound's antihypertensive effects in rats.

Clinical Considerations and Safety Profile

The clinical application of this compound requires careful consideration of its side effect profile and potential drug interactions.

-

Common Side Effects: Generally mild and transient, common side effects include dizziness, fatigue, and gastrointestinal disturbances.[3] These are often related to the blood pressure-lowering effect.

-

Serious Side Effects: Though rare, more serious adverse events can occur, such as severe bradycardia (slow heart rate), hypotension (low blood pressure), and bronchospasm.[3]

-

Contraindications: this compound is contraindicated in patients with known hypersensitivity, severe bradycardia, heart block greater than the first degree, and cardiogenic shock.[3] Due to its β2-blocking activity, it should be used with caution in patients with asthma or COPD.[3]

-

Drug Interactions: Co-administration with other antihypertensive agents can potentiate hypotensive effects.[3] Concurrent use with calcium channel blockers like verapamil may have additive effects on heart rate.[3] Nonsteroidal anti-inflammatory drugs (NSAIDs) may reduce the antihypertensive efficacy of this compound.[3]

Conclusion

This compound represents a sophisticated pharmacological approach to cardiovascular therapy. Its dual α1- and β-adrenergic antagonism provides a powerful and balanced mechanism for lowering blood pressure by simultaneously reducing peripheral vascular resistance and cardiac output. This avoids the common pitfalls of reflex tachycardia associated with selective α-blockers and the unopposed vasoconstriction of some β-blockers. Furthermore, its demonstrated electrophysiological properties and protective effects on ischemic myocardium underscore its broad utility. For the research and drug development professional, this compound serves as a compelling example of how multi-target engagement can yield a superior therapeutic profile in the complex landscape of cardiovascular disease.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. The influence of vasodilating beta-blockers on cardiac function and vascular resistance in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Autonomic and antihypertensive activity of oral this compound (YM-09538), a combined alpha- and beta-adrenoceptor blocking agent in conscious rats. | Semantic Scholar [semanticscholar.org]

- 7. longdom.org [longdom.org]

- 8. longdom.org [longdom.org]

- 9. Beta-Blockers: Side Effects, Drug Interactions, Safety [healthline.com]

- 10. The effects of this compound, a novel combined alpha- and beta-adrenoreceptor antagonist, on the rat isolated right ventricle and aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antihypertensive and metabolic effects of long-term treatment with this compound in non-insulin dependent diabetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Electrophysiological effects of this compound, a new alpha- and beta-adrenoceptor blocker, in isolated rabbit papillary muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of this compound, a combined alpha 1- and beta-adrenoceptor-blocking agent, on ischemic myocardial energy metabolism in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of this compound, a Combined α1-and β-AdrenoceptorBlocking Agent, on Ischemic Myocardial Energy Metabolism in Dogs | Semantic Scholar [semanticscholar.org]

A Senior Scientist's Guide to the Preclinical Evaluation of Amosulalol in Hypertension Research

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the preclinical data supporting amosulalol as a therapeutic candidate for hypertension. It is structured to provide not just methodologies, but the scientific rationale behind the experimental choices, ensuring a deep understanding of the compound's pharmacological profile.

Introduction: A Dual-Action Approach to Vasodilation and Cardiac Control

Essential hypertension is a multifactorial disease characterized by elevated blood pressure, a major risk factor for cardiovascular events. A key regulator of blood pressure is the sympathetic nervous system, which acts through adrenergic receptors (adrenoceptors). This compound is a pharmacological agent that uniquely combines non-selective beta-adrenergic blockade with selective alpha-1 adrenergic blockade.[1][2] This dual mechanism is designed to lower blood pressure through two synergistic actions: vasodilation by blocking alpha-1 receptors on vascular smooth muscle, and reduction of cardiac output and heart rate by blocking beta-1 receptors in the heart.[1] This guide will detail the critical preclinical studies that define this dual-action profile and establish its therapeutic potential.

Section 1: Mechanism of Action - A Dual Antagonist Profile

This compound's therapeutic efficacy stems from its ability to simultaneously engage two distinct classes of adrenoceptors.[2] Understanding these pathways is fundamental to interpreting the subsequent preclinical data.

-

Alpha-1 (α1) Adrenoceptor Blockade: Located on vascular smooth muscle, α1 receptors, when activated by norepinephrine, trigger a signaling cascade that leads to vasoconstriction and increased peripheral resistance. This compound competitively blocks these receptors, promoting vasodilation and a decrease in blood pressure.[1]

-

Beta-1 (β1) Adrenoceptor Blockade: Predominantly found in cardiac tissue, β1 receptor activation increases heart rate (chronotropic effect) and the force of contraction (inotropic effect).[1] By blocking these receptors, this compound reduces cardiac workload and output, contributing to its antihypertensive effect.[1][2]

The following diagram illustrates the dual mechanism of this compound.

References

The Discovery and Synthesis of Amosulalol: A Technical Guide for Drug Development Professionals

Preamble: A Modern Perspective on Adrenergic Blockade

In the landscape of cardiovascular therapeutics, the modulation of the adrenergic system remains a cornerstone of treatment strategies. The nuanced control of blood pressure, cardiac output, and vascular tone is governed by the interplay of α- and β-adrenergic receptors. While selective blockade of these receptors has proven effective, the development of agents with a dual-action profile represents a significant advancement in providing a more comprehensive physiological response. Amosulalol, a potent antagonist of both α₁- and β-adrenergic receptors, emerged from this therapeutic philosophy. This guide provides an in-depth technical exploration of the discovery, synthesis, and pharmacological characterization of this compound, designed for researchers, scientists, and drug development professionals.

The Genesis of this compound: A Dual-Action Design

The development of this compound, known by its development code YM-09538, was undertaken by Yamanouchi Pharmaceutical Co., Ltd. (now part of Astellas Pharma Inc.)[1][2][3]. The rationale behind its creation was to engineer a single molecule that could concurrently block both α₁- and β-adrenergic receptors. This dual blockade offers a synergistic approach to managing hypertension. The β-blockade component primarily reduces heart rate and myocardial contractility, leading to decreased cardiac output, while the α₁-blockade induces vasodilation of peripheral blood vessels, thereby reducing vascular resistance[4]. This combined action can lead to effective blood pressure control with a potentially mitigated risk of reflex tachycardia, a common side effect of standalone vasodilators[5].

Navigating Stereoselectivity

A critical aspect of this compound's pharmacology is its stereochemistry. The molecule possesses a chiral center, leading to two enantiomers, (-)-Amosulalol and (+)-Amosulalol. Research has demonstrated a distinct stereoselective binding profile. The (-)-enantiomer exhibits a significantly higher affinity for β-adrenergic receptors, while the (+)-isomer is more potent at α₁-adrenoceptors[6]. This stereoselectivity is a key consideration in its therapeutic application and highlights the importance of chiral separation and analysis in drug development.

Pharmacological Profile: A Quantitative Analysis

This compound's efficacy is rooted in its high affinity for specific adrenergic receptor subtypes. The antagonist potencies have been quantified through radioligand binding assays (determining the inhibition constant, Ki) and in vitro functional assays in isolated tissues (determining the pA₂ value, a measure of antagonist potency)[6].

Receptor Binding Affinities

The binding affinities of (-)-Amosulalol have been determined using radioligand binding experiments, providing a quantitative measure of its interaction with target receptors.

| Receptor Subtype | Ligand | Parameter | Value (pKi) |

| α₁-Adrenergic | (-)-Amosulalol | pKi | 7.15[6] |

| α₂-Adrenergic | (-)-Amosulalol | pKi | 5.21[6] |

| β₁-Adrenergic | (-)-Amosulalol | pKi | 8.53[6] |

| β₂-Adrenergic | (-)-Amosulalol | pKi | 8.13[6] |